2-oxo-2,3-dihydro-1H-indole-6-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-2,3-dihydro-1H-indole-6-carbohydrazide is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with various pharmacological properties .
Preparation Methods
The synthesis of 2-oxo-2,3-dihydro-1H-indole-6-carbohydrazide typically involves a multi-step process. One common method starts with the preparation of substituted 2-amino-1-hydroxy-1H-indole-5,6-dicarbonitriles, which are then subjected to a three-step procedure to yield the desired compound . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the indole ring system .
Chemical Reactions Analysis
2-oxo-2,3-dihydro-1H-indole-6-carbohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include p-toluenesulfonic acid, toluene, and acetonitrile . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various substituted indole derivatives .
Scientific Research Applications
2-oxo-2,3-dihydro-1H-indole-6-carbohydrazide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex indole derivatives . In biology and medicine, indole derivatives, including this compound, have shown potential as antiviral, anti-inflammatory, anticancer, and antimicrobial agents . These compounds are also being explored for their potential use in treating various disorders and diseases .
Mechanism of Action
The mechanism of action of 2-oxo-2,3-dihydro-1H-indole-6-carbohydrazide involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can modulate various biological processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
2-oxo-2,3-dihydro-1H-indole-6-carbohydrazide can be compared with other similar indole derivatives, such as 2-oxo-2,3-dihydro-1H-imidazo-[1,2-a]indole-6,7-dicarbonitriles and methyl 2-oxoindole-6-carboxylate . While these compounds share a similar indole core structure, they differ in their substituents and specific biological activities. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological properties .
Properties
Molecular Formula |
C9H9N3O2 |
---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
2-oxo-1,3-dihydroindole-6-carbohydrazide |
InChI |
InChI=1S/C9H9N3O2/c10-12-9(14)6-2-1-5-4-8(13)11-7(5)3-6/h1-3H,4,10H2,(H,11,13)(H,12,14) |
InChI Key |
XHVBUEFWFJRRHU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)C(=O)NN)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.